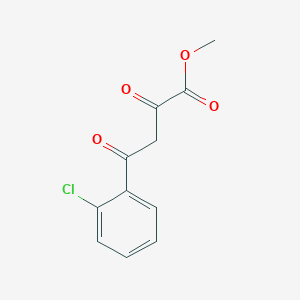
Propanedithioamide
Overview
Description
Propanedithioamide (PDTA) is an organic compound that is a derivative of propanedithiol and is used in a variety of scientific research applications. It is a versatile compound that can be used to study the biochemical and physiological effects of various compounds, as well as to study the mechanisms of action of various compounds.
Scientific Research Applications
Synthesis and Coordination Behavior :Propanedithioamide has been synthesized and its coordination behavior with tungsten carbonyl has been studied. This research demonstrated the formation of a bis(chelate) tungsten complex through two relatively soft sulfur atoms, providing insights into organometallic chemistry and potential applications in catalysis or material science (Xie, Zhao, & Tang, 2016).
Reactive Shock and Detonation Propagation :Studies on gaseous stoichiometric propane–air detonations in tubes with U-bends provide valuable data on the stability and propagation of detonations, which is crucial for safety in industrial processes involving gases like propane (Frolov, Aksenov, & Shamshin, 2007).
Plasma Nitrocarburizing with Propane :Research on using propane as a carbon-bearing gas in plasma nitrocarburizing for AISI 1045 steel has shown significant effects on the nitrocarburizing rate and phase compositions, highlighting the potential of propane in material processing and surface engineering (Ye, Wu, Zhu, & Hu, 2014).
Propylene Glycol Mist in Emergency Training :Studies on exposure to propylene glycol mist in aviation emergency training have shown acute ocular and respiratory effects, emphasizing the need for understanding and mitigating occupational health risks in specific environments (Wieslander, Norbäck, & Lindgren, 2001).
Fuel Cell Development with Propane :Research into a portable polymer electrolyte fuel cell (PEFC) generator using propane as fuel offers insights into the development of low-cost and efficient alternative energy sources. This is particularly relevant for portable and mobile applications (Ledjeff-Hey, Kalk, Mahlendorf, Niemzig, Trautmann, & Roes, 2000).
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of Propanedithioamide is currently unknown due to the lack of comprehensive studies on this compound . It’s worth noting that many thioamide derivatives, such as protionamide, are known to disrupt normal cellular functions, which could hint at a similar mechanism for this compound .
Biochemical Pathways
Thioamide derivatives are often involved in a variety of biochemical processes, including those related to cell growth and metabolism .
Pharmacokinetics
Pharmacokinetics generally describes how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties are influenced by the physicochemical properties of the drug, as well as other factors such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
Based on the properties of similar compounds, it may interfere with normal cellular functions, leading to various biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physical and chemical conditions of the environment, such as temperature and pH, as well as biological factors, such as the presence of other substances or organisms .
properties
IUPAC Name |
propanedithioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2S2/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARRJIMJPIHAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=S)N)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377964 | |
| Record name | propanedithioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6944-34-9 | |
| Record name | NSC55978 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | propanedithioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does propanedithioamide interact with metal ions, and what are the structural characteristics of these complexes?
A1: this compound acts as a ligand, forming complexes with metal ions. Research shows its interaction with tungsten carbonyl, leading to the formation of coordination complexes. [] While the exact binding mode wasn't explicitly described in the provided abstracts, it likely coordinates through its sulfur atoms, a common characteristic of dithioamide ligands.
Q2: What are the potential applications of computational studies on this compound complexes?
A2: Computational studies, particularly those utilizing DFT, offer valuable insights into this compound's coordination chemistry. By modeling the molecular structures of its metal complexes, researchers can:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol](/img/structure/B1272067.png)
![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole](/img/structure/B1272068.png)
![1,4-Dioxa-9-thia-12-azadispiro[4.2.4.2]-tetradecane-11-carboxylic acid](/img/structure/B1272069.png)
![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1272070.png)
![6-tert-butyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1272071.png)

![2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile](/img/structure/B1272076.png)



![2-[Amino(3-pyridinyl)methylene]malononitrile](/img/structure/B1272086.png)

![1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B1272089.png)
